

# Application Notes and Protocols for But-2-enamide in Michael Addition Reactions

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## Compound of Interest

Compound Name: But-2-enamide

Cat. No.: B7942871

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## Introduction

The Michael addition, a conjugate addition of a nucleophile to an  $\alpha,\beta$ -unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] **But-2-enamide** (also known as crotonamide) and its derivatives serve as Michael acceptors, though they are generally less reactive than other  $\alpha,\beta$ -unsaturated systems like enones or nitroalkenes. This reduced reactivity is due to the lower electron-withdrawing ability of the amide functionality.[3][4] However, recent advances in catalysis have enabled efficient and highly stereoselective Michael additions to these challenging substrates, opening new avenues for the synthesis of complex molecules, including pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of **but-2-enamide** derivatives in asymmetric Michael addition reactions, with a focus on the sulfa-Michael addition of thiols.

## Reaction Principle

The core of the reaction involves the 1,4-addition of a nucleophile (Michael donor) to the activated double bond of a **but-2-enamide** derivative (Michael acceptor). The reaction is typically facilitated by a catalyst, which activates either the nucleophile, the electrophile, or both, to overcome the inherent low reactivity of the  $\alpha,\beta$ -unsaturated amide. For asymmetric

transformations, chiral organocatalysts are often employed to control the stereochemical outcome, yielding products with high enantioselectivity.<sup>[3][4]</sup>

## Data Presentation: Asymmetric Sulfa-Michael Addition to (E)-N,N-Dibenzyl But-2-enamide

The following data summarizes the results of the enantioselective sulfa-Michael addition of various thiols to (E)-N,N-dibenzyl **but-2-enamide** (a derivative of **but-2-enamide**) using a bifunctional iminophosphorane (BIMP) catalyst.<sup>[3][4]</sup>

Table 1: Catalyst Optimization for the Addition of 1-Propanethiol

Catalyst	Loading (mol%)	Time (h)	Yield (%)	ee (%)
Catalyst C	10	>168	<3	N/A
BIMP B8	2	24	96	93

Reaction Conditions: (E)-N,N-dibenzyl **but-2-enamide** (1a), 1-propanethiol (2a) (3.0 equiv.), catalyst in THF at room temperature.<sup>[3][4]</sup>

Table 2: Scope of Thiol Nucleophiles

Entry	Thiol Nucleophile	Product	Yield (%)	ee (%)
1	1-Propanethiol	3a	96	93
2	1-Hexanethiol	3b	95	92
3	Cyclohexylmethanethiol	3c	91	94
4	Benzyl mercaptan	3d	85	90
5	Thiophenol	3e	88	91

Reaction Conditions: (E)-N,N-dibenzyl **but-2-enamide** (1a, 0.1 mmol), thiol (0.3 mmol), BIMP B8 catalyst (2 mol%) in THF at room temperature for 24h.[3]

Table 3: Scope of **But-2-enamide** Derivatives

Entry	But-2-enamide Derivative	Product	Yield (%)	ee (%)
1	(E)-N,N-dibenzyl but-2-enamide	3a	96	93
2	(E)-N,N-diisobutylbut-2-enamide	3f	92	95
3	(E)-1-(morpholino)but-2-en-1-one	3g	81	90
4	(E)-N-benzyl-N-methylbut-2-enamide	3h	90	96

Reaction Conditions: **But-2-enamide** derivative (0.1 mmol), 1-propanethiol (0.3 mmol), BIMP B8 catalyst (2 mol%) in THF at room temperature for 24h.[3]

## Experimental Protocols

### Protocol 1: Synthesis of (E)-N,N-Dibenzyl But-2-enamide (Michael Acceptor)

This protocol describes a standard procedure for the synthesis of an N,N-disubstituted **but-2-enamide** from crotonyl chloride and a secondary amine.

Materials:

- Crotonyl chloride
- Dibenzylamine

- Triethylamine (Et<sub>3</sub>N) or other suitable base
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- **Base Addition:** Add triethylamine (1.1 eq) to the solution.
- **Acid Chloride Addition:** Add crotonyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to yield the pure (E)-N,N-dibenzyl **but-2-enamide**.

## Protocol 2: Asymmetric Sulfa-Michael Addition

This protocol is a representative procedure for the organocatalyzed enantioselective addition of a thiol to (E)-N,N-dibenzyl **but-2-enamide**.<sup>[3]</sup>

Materials:

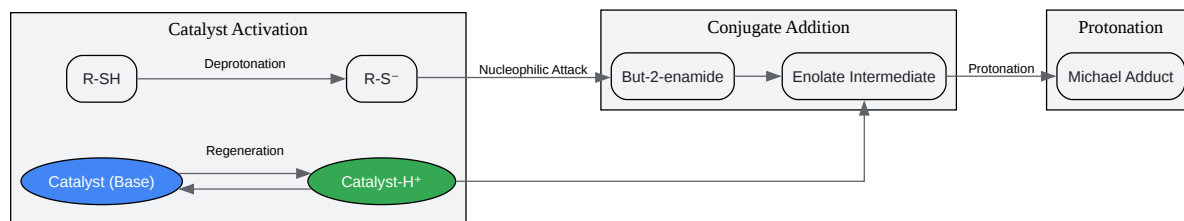
- (E)-N,N-dibenzyl **but-2-enamide** (1.0 eq)
- Thiol (e.g., 1-propanethiol, 3.0 eq)
- Bifunctional iminophosphorane (BIMP) catalyst B8 (2 mol%)
- Anhydrous tetrahydrofuran (THF)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- **Reaction Setup:** To a vial equipped with a magnetic stir bar, add the BIMP B8 catalyst (0.002 mmol, 2 mol%).
- **Reagent Addition:** Add (E)-N,N-dibenzyl **but-2-enamide** (0.1 mmol, 1.0 eq) followed by anhydrous THF (0.5 mL).
- **Nucleophile Addition:** Add the thiol (0.3 mmol, 3.0 eq) to the solution at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
- **Purification:** Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the desired Michael adduct.

## Visualizations

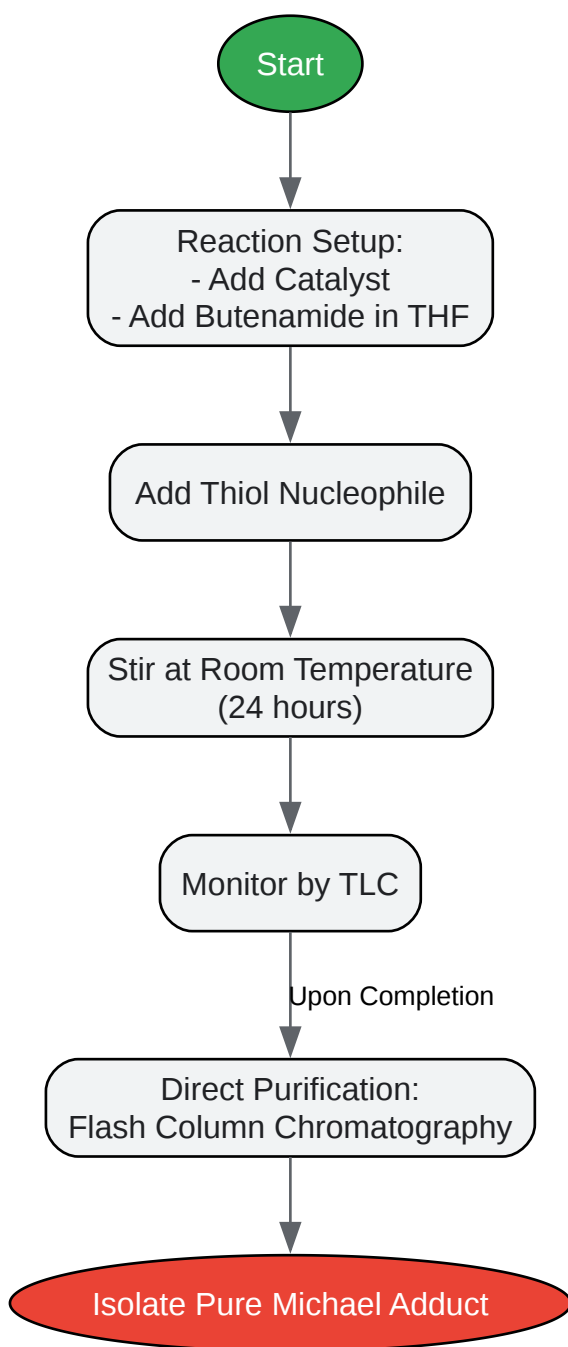
### Michael Addition Reaction Mechanism



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Caption: General mechanism of a base-catalyzed Michael addition.

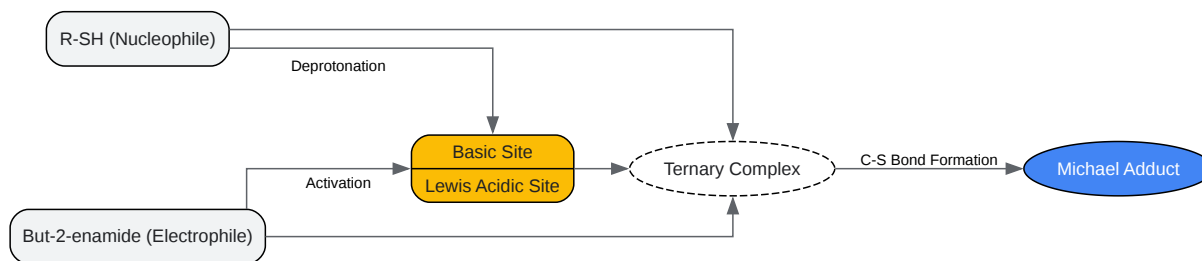
## Experimental Workflow for Asymmetric Sulfa-Michael Addition



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Caption: Workflow for the asymmetric sulfa-Michael addition.

## Bifunctional Catalyst Activation Pathway



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Caption: Dual activation by a bifunctional catalyst.

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